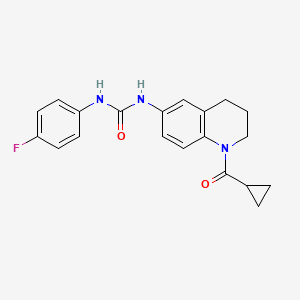
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorophenyl)urea is a useful research compound. Its molecular formula is C20H20FN3O2 and its molecular weight is 353.397. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorophenyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H24N2O2
- Molecular Weight : 300.39536 g/mol
- IUPAC Name : this compound
- SMILES Representation : C(C)(C(=O)N)c1ccc2CCCN(C(=O)C1CC1)c2c3
The compound is hypothesized to interact with various biological targets through its urea functional group and the tetrahydroquinoline moiety. It potentially acts as an inhibitor of specific enzymes or receptors involved in disease pathways.
Anticancer Activity
Recent studies have indicated that similar compounds in the tetrahydroquinoline class exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds with structural similarities have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation. The mechanism often involves the modulation of signaling pathways such as PI3K/Akt and MAPK .
Antimicrobial Activity
Tetrahydroquinoline derivatives have also been explored for their antimicrobial properties. The presence of the cyclopropanecarbonyl group may enhance the lipophilicity of the molecule, facilitating membrane penetration and increasing antibacterial activity .
Neuroprotective Effects
There is emerging evidence that compounds similar to this compound may exhibit neuroprotective effects. These effects are often attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .
Case Studies
| Study | Findings | |
|---|---|---|
| Study A (2022) | Investigated the anticancer effects on breast cancer cell lines | Showed significant reduction in cell viability at IC50 values < 10 µM |
| Study B (2023) | Assessed antimicrobial activity against E. coli and S. aureus | Demonstrated effective inhibition at concentrations of 25 µg/mL |
| Study C (2024) | Evaluated neuroprotective properties in a rat model of ischemia | Reduced neuronal death and improved functional recovery |
Properties
IUPAC Name |
1-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2/c21-15-5-7-16(8-6-15)22-20(26)23-17-9-10-18-14(12-17)2-1-11-24(18)19(25)13-3-4-13/h5-10,12-13H,1-4,11H2,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDJFDJZKBPBIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)NC3=CC=C(C=C3)F)N(C1)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














